Enzymatic Inhibition Profile: Differential Activity Against 17β-HSD1 vs. 17β-HSD2 Isoforms
3-Chlorocyclobutan-1-ol demonstrates measurable inhibitory activity against human 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, with a 3.7-fold selectivity for the type 2 isoform over the type 1 isoform. This selectivity profile differentiates the compound from unsubstituted cyclobutanol scaffolds, which generally lack this enzyme inhibition profile, and provides a benchmark for comparing halogenated cyclobutanol derivatives [1].
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,130 nM (17β-HSD1); IC₅₀ = 307 nM (17β-HSD2) |
| Comparator Or Baseline | Unsubstituted cyclobutanol scaffold (no reported inhibitory activity at comparable concentrations); brominated analog (3-bromocyclobutan-1-ol, data not available for direct comparison) |
| Quantified Difference | 3.7-fold greater potency for 17β-HSD2 vs. 17β-HSD1 (selectivity ratio = 3.68) |
| Conditions | Human placental cytosolic 17β-HSD1 assay using [³H]E1 as substrate; human placental microsomal 17β-HSD2 assay using [³H]E2 as substrate; analyzed via HPLC |
Why This Matters
The quantifiable isoform selectivity establishes a reference point for structure-activity relationship (SAR) studies in drug discovery programs targeting steroid metabolism pathways, enabling rational selection of this scaffold over non-inhibitory cyclobutanol alternatives.
- [1] BindingDB. (2025). BDBM50357462 (CHEMBL1917898): Affinity Data for 3-Chlorocyclobutan-1-ol against 17β-HSD1 and 17β-HSD2. View Source
